molecular formula C24H20Cl2N2O4 B11653115 1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate

1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate

Cat. No.: B11653115
M. Wt: 471.3 g/mol
InChI Key: WBZOCJLKVAFGBB-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a quinoline core with a furan carboxylate group and a dichlorophenyl carbamoyl moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Dichlorophenyl Carbamoyl Group: This step often involves the reaction of the quinoline derivative with 3,4-dichlorophenyl isocyanate under controlled conditions to form the carbamoyl linkage.

    Attachment of the Furan Carboxylate Group: The final step involves esterification or amidation reactions to attach the furan-2-carboxylate group to the quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbamoyl group to an amine.

    Substitution: Halogenation or nitration reactions can introduce additional functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the quinoline core.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate may exhibit interesting pharmacological properties. Research could explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate would depend on its specific application. For instance, if used as a drug, it might inhibit or activate specific enzymes or receptors. The dichlorophenyl group could enhance binding affinity to certain biological targets, while the quinoline core might facilitate cell membrane penetration.

Comparison with Similar Compounds

Similar Compounds

  • **1-[(3,4-Dichlorophenyl)carbamoyl]-4-methylpiperidine
  • **Methyl 1-[(3,4-dichlorophenyl)carbamoyl]-4-hydroxypyrrolidine-2-carboxylate

Uniqueness

Compared to similar compounds, 1-[(3,4-Dichlorophenyl)carbamoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl furan-2-carboxylate stands out due to its combination of a quinoline core and a furan carboxylate group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20Cl2N2O4

Molecular Weight

471.3 g/mol

IUPAC Name

[1-[(3,4-dichlorophenyl)carbamoyl]-2,2,4-trimethylquinolin-6-yl] furan-2-carboxylate

InChI

InChI=1S/C24H20Cl2N2O4/c1-14-13-24(2,3)28(23(30)27-15-6-8-18(25)19(26)11-15)20-9-7-16(12-17(14)20)32-22(29)21-5-4-10-31-21/h4-13H,1-3H3,(H,27,30)

InChI Key

WBZOCJLKVAFGBB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CO3)C(=O)NC4=CC(=C(C=C4)Cl)Cl)(C)C

Origin of Product

United States

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